molecular formula C27H36O7 B1235590 9-Methoxystrobilurin K

9-Methoxystrobilurin K

Cat. No.: B1235590
M. Wt: 472.6 g/mol
InChI Key: WJEHUVUPSLQNSI-GHJTYKTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxystrobilurin K is a natural product found in Favolaschia calocera with data available.

Scientific Research Applications

Structural Revision and Synthesis

  • Revision of Structures : 9-Methoxystrobilurin K, derived from the basidiomycete Favolaschia calocera, had its structural composition revised from an epoxyprenyl to a prenyldioxepin structure (Nicholas et al., 1997).
  • Total Synthesis and Antifungal Activity : The total synthesis of both enantiomers of 9-methoxystrobilurin L, with a structure similar to this compound, was achieved. These synthesized compounds showed less antifungal activity compared to this compound (Aiba et al., 2001).

Antifungal and Antibacterial Properties

  • Antifungal and Antibacterial Activity : A study on 9-methoxystrobilurin derivatives, including this compound, revealed unique antifungal properties against several representative fungi. These compounds also demonstrated some antibacterial activity against Bacillus subtilis (Wood et al., 1996).
  • Influence of Aromatic Substructure on Antifungal Activity : The antifungal activity of this compound and its derivatives was found to be highly dependent on their aromatic substructures, though no significant correlation with cytotoxicity against human cell lines was observed (Uchiro et al., 2002).

Application in Chemical Synthesis

  • Catalyst System in Total Synthesis : this compound was used in a catalyst system for B-alkyl Suzuki–Miyaura cross-coupling reactions. This application was vital in the total synthesis of complex natural products (Ye & Dai, 2013).

Other Biological Activities

  • Interactions with G-Quadruplex Topologies : A study on 9-methoxyluminarine, a compound similar in structure to this compound, showed its ability to interact with different G-quadruplex DNA topologies without destabilization, suggesting potential applications in molecular biology and gene therapy (Nowak-Karnowska et al., 2021).

Properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

methyl (2E,3E,5E)-6-[(3S)-4,4-dimethyl-3-(2-methylbut-3-en-2-yloxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-4-methoxy-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate

InChI

InChI=1S/C27H36O7/c1-10-26(3,4)34-24-17-32-22-14-12-19(15-23(22)33-27(24,5)6)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,24H,1,17H2,2-9H3/b13-11+,20-16+,21-18+/t24-/m0/s1

InChI Key

WJEHUVUPSLQNSI-GHJTYKTFSA-N

Isomeric SMILES

C/C(=C(/C=C/C1=CC2=C(C=C1)OC[C@@H](C(O2)(C)C)OC(C)(C)C=C)\OC)/C(=C\OC)/C(=O)OC

SMILES

CC(=C(C=CC1=CC2=C(C=C1)OCC(C(O2)(C)C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC

Canonical SMILES

CC(=C(C=CC1=CC2=C(C=C1)OCC(C(O2)(C)C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC

Synonyms

9-methoxystrobilurin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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